

Physical properties of 3-Methoxycyclohexanone (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxycyclohexanone

Cat. No.: B095188

[Get Quote](#)

Technical Guide: Physical Properties of 3-Methoxycyclohexanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide to the Physical Properties of **3-Methoxycyclohexanone** (CAS: 17429-00-4)

This technical guide provides a summary of the available physical property data for **3-Methoxycyclohexanone**, specifically its boiling point and density. It is important to note that experimentally determined data for this compound is not widely available in published literature. The information presented herein is a combination of limited experimental values and computationally predicted data. This guide also includes standardized experimental protocols for determining these properties, which can be applied to this and other liquid compounds.

Quantitative Data Summary

The following table summarizes the available boiling point and density data for **3-Methoxycyclohexanone**. Due to the scarcity of experimentally verified values, predicted data from computational models are included and clearly noted. Researchers are advised to use this data with the understanding of its origin and to perform experimental verification where possible.

Physical Property	Value	Type of Data	Source
Boiling Point	68.8 °C	Experimental	Unverified
Density	Not Available	Experimental	-
Molecular Weight	128.17 g/mol	Computed	PubChem[1]

Note: The experimental boiling point is from a single, unverified source and should be treated with caution. No experimental density data was found in the public domain at the time of this report.

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as **3-Methoxycyclohexanone**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and reliable technique for determining the boiling point of a small sample of liquid.

Apparatus and Chemicals:

- Thiele tube or oil bath
- Thermometer (-10 to 250 °C)
- Capillary tubes (sealed at one end)
- Small test tube (e.g., ignition tube)
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps
- High-boiling point liquid (e.g., mineral oil or silicone oil)

- The liquid sample (**3-Methoxycyclohexanone**)

Procedure:

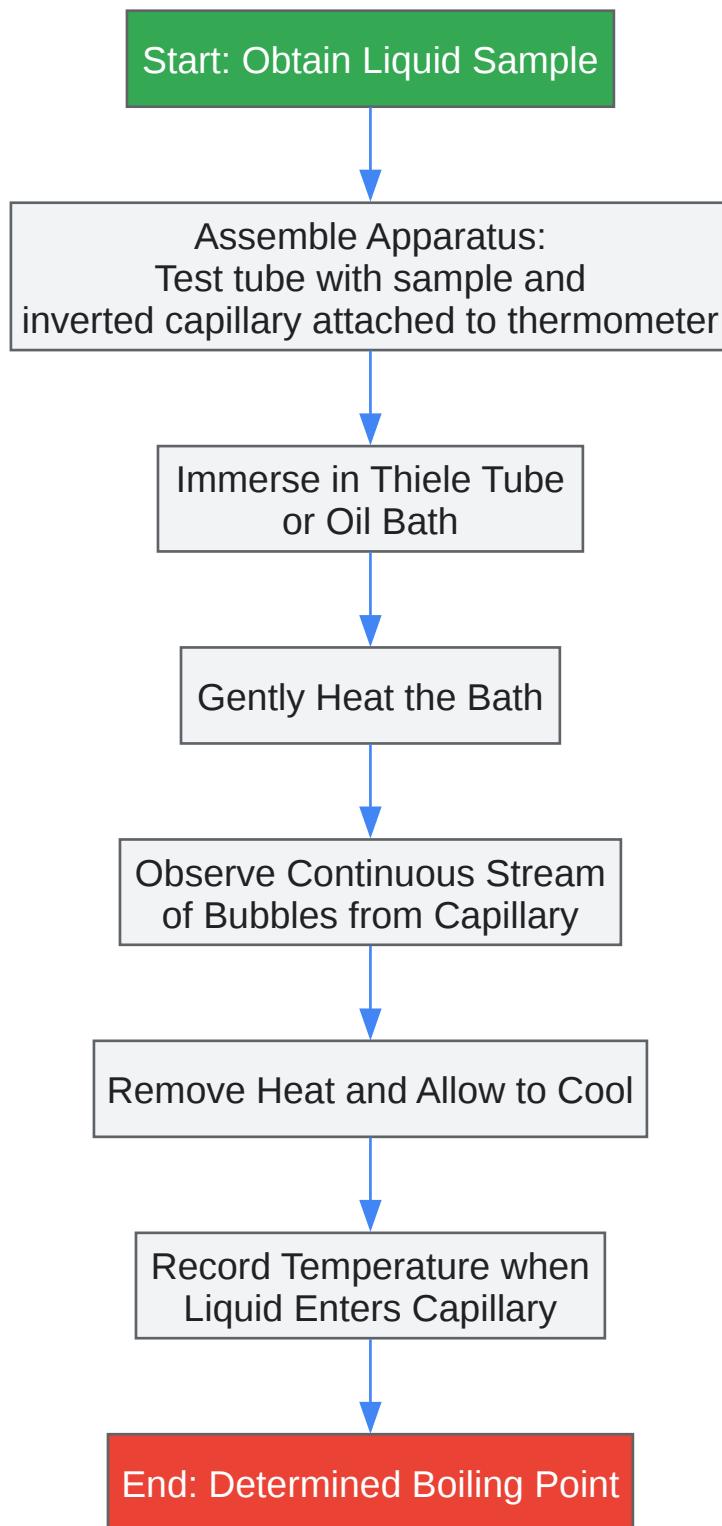
- A small amount of the liquid sample is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is adjusted to maintain a slow, steady stream of bubbles.
- The heat source is then removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
- The procedure should be repeated to ensure accuracy.

Determination of Density (Pycnometer or Graduated Cylinder Method)

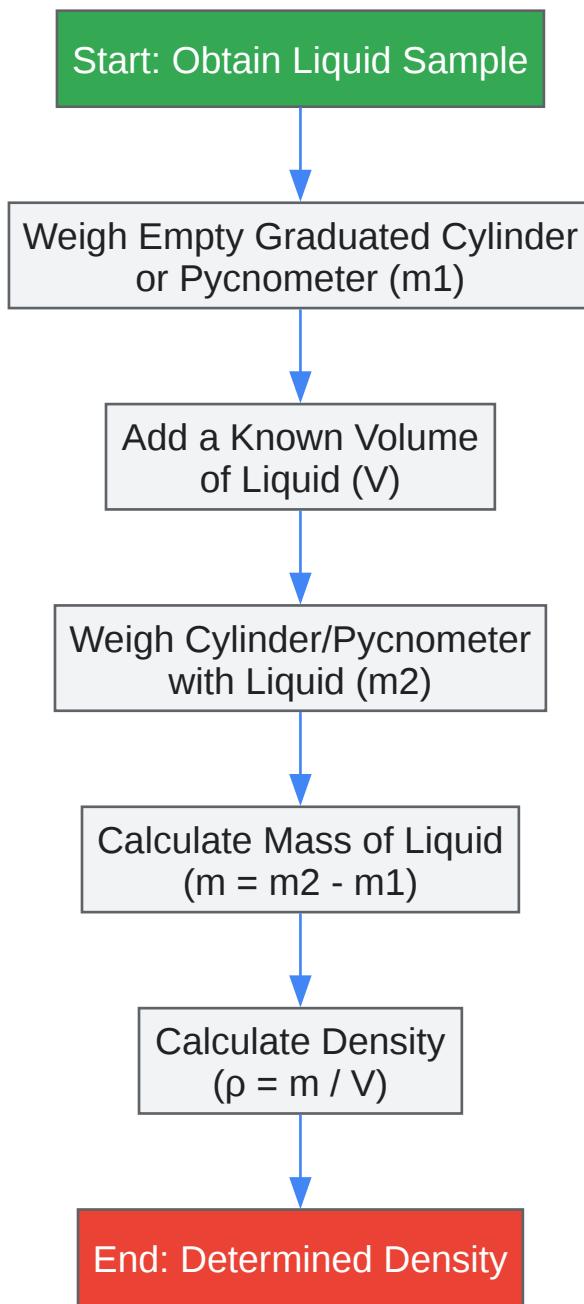
The density of a substance is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus and Chemicals:

- Analytical balance (accurate to ± 0.001 g)
- Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy


- The liquid sample (**3-Methoxycyclohexanone**)
- Thermometer

Procedure:


- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
- A specific volume of the liquid sample is carefully added to the graduated cylinder (e.g., 10.0 mL). If using a pycnometer, it is filled to its calibrated volume. Care should be taken to read the volume from the bottom of the meniscus.
- The mass of the graduated cylinder or pycnometer containing the liquid is then measured.
- The temperature of the liquid is recorded, as density is temperature-dependent.
- The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.
- The density is calculated using the formula: Density = Mass / Volume.
- The measurement should be repeated multiple times, and the average value should be reported.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the boiling point and density of a liquid.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxycyclohexan-1-one | C7H12O2 | CID 534824 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of 3-Methoxycyclohexanone (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095188#physical-properties-of-3-methoxycyclohexanone-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com